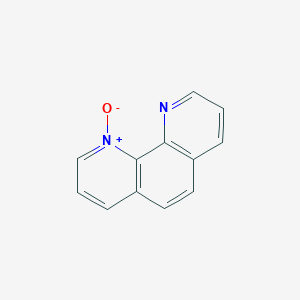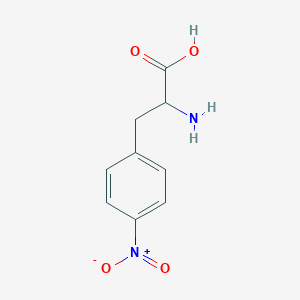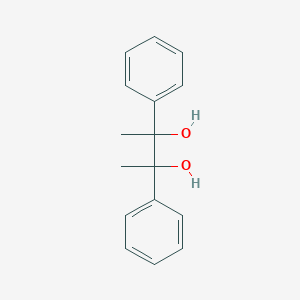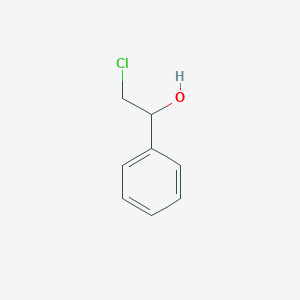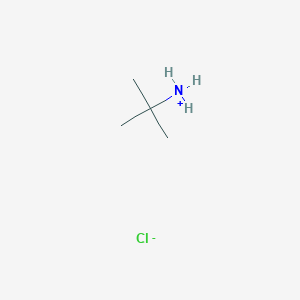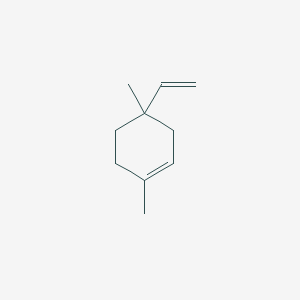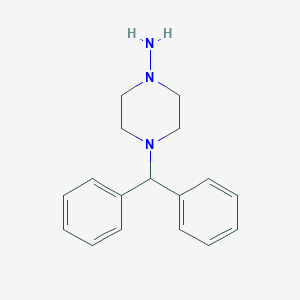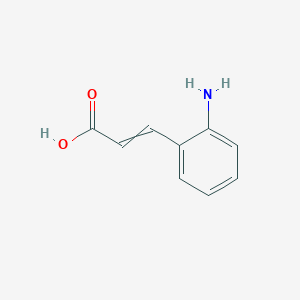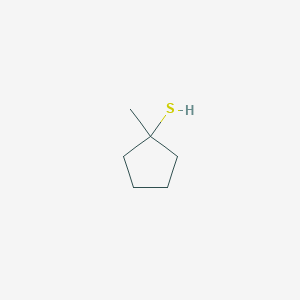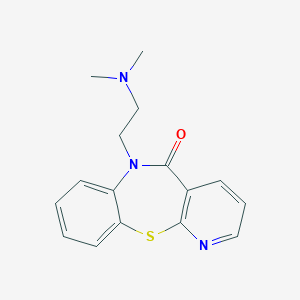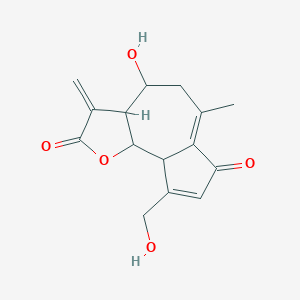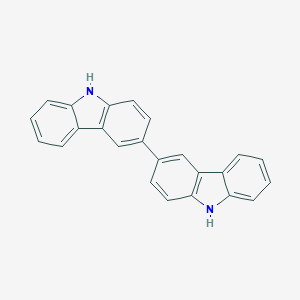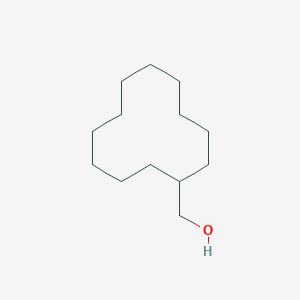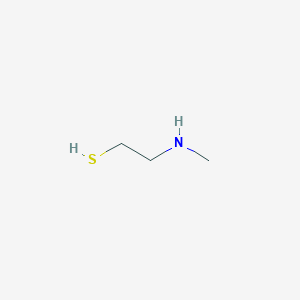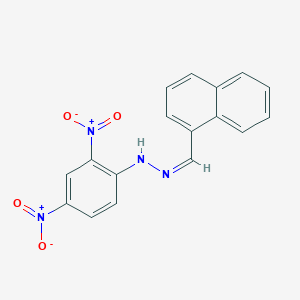
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone, also known as NDH, is a chemical compound that has been widely used in scientific research. NDH is a derivative of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. NDH has been used in various applications, including as a reagent for the detection of carbonyl compounds and as a potential therapeutic agent for various diseases.
Mechanism Of Action
The mechanism of action of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is not fully understood, but it is believed to involve the formation of a hydrazone bond between 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone and the target molecule. This hydrazone bond is stable and can be detected by various analytical techniques.
Biochemical And Physiological Effects
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle and use in experiments.
One limitation of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is its potential toxicity. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain applications. Additionally, 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone may not be suitable for use in vivo due to its potential toxicity and lack of specificity.
Future Directions
There are several future directions for research on 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone. One area of interest is the development of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone derivatives with improved specificity and potency for use as therapeutic agents. Another area of interest is the development of new methods for the detection of carbonyl compounds using 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone or related compounds. Finally, the potential use of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone as a diagnostic tool for cancer or other diseases is an area of active research.
Synthesis Methods
The synthesis of 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone involves the reaction of 1-naphthalenecarbaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has been widely used in scientific research as a reagent for the detection of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbon-oxygen double bond, and are present in many natural and synthetic compounds. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone reacts with carbonyl compounds to form a yellow precipitate, which can be easily detected by UV-visible spectroscopy.
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been investigated for its potential therapeutic applications. It has been shown to have anti-cancer properties, and has been tested against various cancer cell lines in vitro. 1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone has also been tested for its anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
properties
CAS RN |
1773-51-9 |
|---|---|
Product Name |
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Molecular Formula |
C17H12N4O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[(Z)-naphthalen-1-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H12N4O4/c22-20(23)14-8-9-16(17(10-14)21(24)25)19-18-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-11,19H/b18-11- |
InChI Key |
YBLIXGCZBADMMH-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
1-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



